4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid
Description
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid is a benzofuran derivative characterized by a carboxylic acid group at position 6 and a 2-methylallyl ether substituent at position 4 of the benzofuran core. Benzofuran derivatives are widely studied for their pharmacological activities, including enzyme inhibition and metabolic interactions, as seen in compounds with modifications at positions 2, 4, and 6 .
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-8(2)7-17-12-6-9(13(14)15)5-11-10(12)3-4-16-11/h3-6H,1,7H2,2H3,(H,14,15) |
InChI Key |
FDEJXCNSXSJHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC(=CC2=C1C=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid typically involves the reaction of benzofuran derivatives with 2-methylallyl alcohol under specific reaction conditions. The process may include steps such as esterification, etherification, and carboxylation. Detailed synthetic routes and reaction conditions are often documented in technical literature and patents .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory and Anticancer Activity
Preliminary studies indicate that 4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its structural analogs have been shown to possess selective cytotoxicity against tumorigenic cell lines, suggesting potential anticancer applications . -
Lead Compound in Drug Development
The compound's unique structure allows it to serve as a lead compound in drug development. Research has demonstrated that derivatives of benzofuran carboxylic acids can act as inhibitors for various biological targets, including enzymes involved in cancer progression . -
Mechanistic Studies
Understanding the biological mechanisms behind the compound's activity is essential for its therapeutic application. Interaction studies with biological systems are ongoing to elucidate how this compound interacts at the molecular level .
Synthesis and Methodology
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance yield and purity. Common synthetic routes may include:
- Esterification Reactions : To form the carboxylic acid from its ester derivatives.
- Aromatization Reactions : Key steps in constructing the benzofuran moiety.
- Oxidation and Reduction Steps : To achieve the desired functional groups while maintaining structural integrity .
Case Study 1: Anticancer Activity
A study focused on derivatives of benzofuran carboxylic acids demonstrated that compounds similar to this compound exhibited selective cytotoxicity against specific cancer cell lines. The findings suggest that modifications to the benzofuran structure can enhance therapeutic efficacy while reducing side effects .
Case Study 2: Anti-inflammatory Properties
Research into the anti-inflammatory effects of related compounds revealed promising results, indicating that these compounds could inhibit pro-inflammatory cytokines and pathways, making them suitable candidates for treating conditions like arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Findings and Implications
- Metabolic Susceptibility : Compounds with methyl or hydroxymethyl groups (e.g., M15, M16) undergo oxidative modifications, suggesting that the 2-methylallyl group in the target compound may similarly be metabolized .
- Synthetic Feasibility : High-yield routes for analogs (e.g., 70% for 3as) indicate that the target compound’s synthesis could be optimized using analogous coupling strategies .
Biological Activity
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzofuran core with a carboxylic acid functional group and an ether linkage to a 2-methylallyl group. This unique structure may contribute to its bioactivity, influencing interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through multiple pathways:
- Anticancer Activity : Some studies suggest that benzofuran derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. They may also modulate signaling pathways involved in tumor growth, such as the Wnt/β-catenin pathway .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Exhibits activity against certain pathogens |
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of benzofuran, including those with similar structures to this compound, showed selective cytotoxicity against various cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
- Inflammatory Disease Models : In preclinical models of inflammation, compounds related to this benzofuran derivative were shown to significantly reduce markers of inflammation and improve clinical outcomes in animal models of arthritis .
- Infection Studies : Research has indicated that benzofuran derivatives possess antimicrobial properties, with some compounds demonstrating effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections .
Q & A
Q. How can researchers optimize the synthesis of 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid to improve yield and purity?
- Methodological Answer : A two-step approach is recommended:
Benzofuran Core Formation : Use propargyl bromide and copper iodide under basic conditions (e.g., K₂CO₃) to introduce the methylallyl group via thermal rearrangement. This method avoids harsh reagents and enables regioselectivity .
Carboxylic Acid Derivatization : Hydrolyze the intermediate ester (e.g., methyl or benzyl-protected forms) under basic conditions (NaOH/EtOH) or acidic hydrolysis (HCl/H₂O) to yield the carboxylic acid .
- Key Considerations :
- Use inert solvents like THF or DMF to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS to optimize reaction time .
- Example Conditions :
| Step | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| 1 | Propargyl bromide, CuI, K₂CO₃, DMF, 80°C | 65–75% | |
| 2 | 2 M NaOH, EtOH, reflux | 85–90% |
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the benzofuran core (δ 6.5–7.5 ppm for aromatic protons) and methylallyl group (δ 1.8–2.2 ppm for CH₃, δ 4.5–5.5 ppm for allylic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻ at m/z 261.0732 for C₁₃H₁₂O₄) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Scenario : Discrepancies in NMR coupling constants or unexpected LC-MS adducts.
- Strategies :
Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., -COOH) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Byproduct Analysis : Employ preparative HPLC to isolate impurities and characterize them via tandem MS/MS .
Q. What reaction mechanisms explain the formation of benzofuran derivatives like this compound?
- Methodological Answer :
- Proposed Pathway :
Allylation : Propargyl bromide reacts with phenolic -OH groups via SN₂, forming an ether intermediate.
Cyclization : Copper-catalyzed alkyne cyclization generates the benzofuran core through a [3,3]-sigmatropic rearrangement .
- Evidence :
- NaH/THF conditions in promote base-mediated cyclization.
- Computational studies on similar systems suggest a six-membered transition state .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–80°C for 24–72 hours.
Analysis : Monitor degradation via UPLC-PDA (e.g., Waters Acquity) at λ = 254 nm. Use QTOF-MS to identify degradation products (e.g., decarboxylation or ether cleavage) .
Q. What in silico strategies can predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., MbtI, a mycobacterial target). Validate with co-crystallized ligand data from PDB .
- ADMET Prediction : Employ tools like SwissADME to estimate solubility (LogP ~2.1), bioavailability, and cytochrome P450 interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for benzofuran-6-carboxylic acid derivatives?
- Methodological Answer :
- Root Causes :
- Variability in assay conditions (e.g., cell lines, incubation times).
- Impurities from incomplete purification (e.g., residual copper from synthesis) .
- Mitigation :
- Standardize bioassays using reference compounds (e.g., mycophenolic acid in ).
- Validate purity via orthogonal methods (HPLC + ICP-MS for metal analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
